Enantioselective Rh-Catalyzed Intramolecular Hydrosilylation
An (NBD)₂RhBF₄/Josiphos 404-1 catalyst system was employed in an unprecedented enantioselective 5-endo-trig hydrosilylation to produce a silaproline ester in 85–90% yield and >95% ee, which was subsequently upgraded to >99% ee after saponification and salt formation [1]. Although no direct head-to-head comparison with other Josiphos ligands was reported in this study, the high enantioselectivity obtained under these specific conditions demonstrates the unique steric environment provided by the di(1-naphthyl)phosphino and di(3,5-xylyl)phosphino substituents of SL-J404-1 for demanding intramolecular hydrosilylations.
| Evidence Dimension | Enantioselectivity and yield in Rh-catalyzed intramolecular hydrosilylation |
|---|---|
| Target Compound Data | 85–90% yield, >95% ee (upgraded to >99% ee after saponification) |
| Comparator Or Baseline | No comparator available in the source |
| Quantified Difference | N/A |
| Conditions | (NBD)₂RhBF₄, Josiphos 404-1, 5-endo-trig hydrosilylation of N-Boc-dehydroalanine ester derivative; Organic Letters 2016, 18, 1812–1815 |
Why This Matters
Demonstrates the capability of SL-J404-1 to achieve high enantioselectivity in Rh-catalyzed hydrosilylation, a key transformation for producing silicon-containing amino acid analogs.
- [1] Asymmetric Synthesis of N‑Boc‑(R)‑Silaproline via Rh-Catalyzed Intramolecular Hydrosilylation of Dehydroalanine and Continuous Flow N‑Alkylation. Org. Lett. 2016, 18 (8), 1812–1815. View Source
